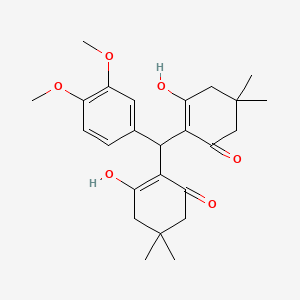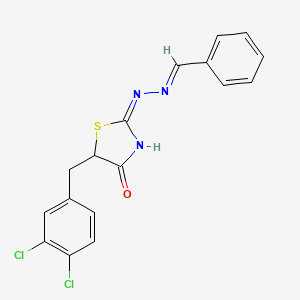
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide is a complex organic compound with a unique structure that includes an acetylamino group, a phenoxy group, and a trichloroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with an acetylamino group under controlled conditions. The final step involves the introduction of the trichloroethyl group, followed by the addition of the hexanamide moiety. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to verify the identity and purity of the final product.
化学反応の分析
Types of Reactions
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing groups, while reduction may produce a more saturated compound.
科学的研究の応用
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenoxy group can interact with hydrophobic regions. The trichloroethyl group can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(1-(3-Acetylamino)phenoxy)-2,2,2-trichloroethyl)benzamide
- N-(1-(3-Acetylamino)phenoxy)-2,2,2-trichloroethyl)butanamide
- N-(1-(3-Acetylamino)phenoxy)-2,2,2-trichloroethyl)pentanamide
Uniqueness
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexanamide moiety provides additional hydrophobic interactions, making it more versatile in various applications compared to its shorter-chain analogs.
特性
分子式 |
C16H21Cl3N2O3 |
|---|---|
分子量 |
395.7 g/mol |
IUPAC名 |
N-[1-(3-acetamidophenoxy)-2,2,2-trichloroethyl]hexanamide |
InChI |
InChI=1S/C16H21Cl3N2O3/c1-3-4-5-9-14(23)21-15(16(17,18)19)24-13-8-6-7-12(10-13)20-11(2)22/h6-8,10,15H,3-5,9H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
ZVTJGPPZTKTEKY-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC(=C1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,9-Dichloro-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11988532.png)
![4-({(E)-[4-(dipropylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11988552.png)

![Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate](/img/structure/B11988558.png)
![3-(4-chlorophenyl)-N'-[(E)-1-(4-ethoxyphenyl)propylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11988560.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B11988565.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(3-chloro-4-methylphenyl)-2-oxoacetamide](/img/structure/B11988580.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988586.png)
![Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11988593.png)
![7-[(2Z)-3-chlorobut-2-en-1-yl]-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988596.png)

![9-Bromo-5-(4-methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988603.png)
